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aa-dCTP

Cat. No.: B12063471
M. Wt: 522.24 g/mol
InChI Key: DRQXOMFZMHCLBF-HFVMFMDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

aa-dCTP is a modified deoxycytidine triphosphate nucleotide where an aminoallyl group is attached to the base, facilitating efficient post-incorporation labeling of DNA. This modification allows researchers to conjugate various labels—such as fluorophores, biotin, or other haptens—via reactive amino groups for highly sensitive detection and imaging. This makes this compound an essential reagent for a wide range of molecular biology applications, including fluorescent in situ hybridization (FISH), microarray analysis, next-generation sequencing (NGS) library preparation, and the generation of non-radioactively labeled probes . In practical research use, this compound is incorporated into DNA by various DNA polymerases, including template-independent enzymes like Terminal Deoxynucleotidyl Transferase (TdT), which can add nucleotides to the 3'-end of single-stranded DNA . Once incorporated, the aminoallyl side chain serves as a reactive handle for click chemistry or other conjugation chemistries, enabling the attachment of desired markers for downstream analysis and detection . This functionalization capability is crucial for advanced research in genomics, diagnostics development, and fundamental genetic studies. This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans . They are not manufactured or validated for use as in vitro diagnostic medical devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N4O13P3 B12063471 aa-dCTP

Properties

Molecular Formula

C12H21N4O13P3

Molecular Weight

522.24 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[4-amino-5-[(E)-3-aminoprop-1-enyl]-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H21N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1

InChI Key

DRQXOMFZMHCLBF-HFVMFMDWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Research Applications and Findings Involving Aa Dctp

Chemical Synthesis Pathways and Strategies

Chemical synthesis provides routes to introduce various functional groups onto the nucleobase of deoxycytidine. These strategies are tailored to the specific position of modification.

N4-Modification Routes

Modifications at the N4 position of cytosine involve reactions with the exocyclic amine group. While C5 modifications are more common for introducing large labels due to less interference with Watson-Crick base pairing, N4 modifications have also been explored for generating modified nucleotides with unique properties researchgate.netoup.com.

One approach for N4 modification involves the acylation of 2'-deoxycytidine (B1670253) with activated esters of carboxylic acids. The resulting N4-acyl-2'-deoxycytidines can then be converted to their triphosphate form researchgate.netoup.com. Research has shown that N4-acylated deoxycytidine nucleotides can serve as substrates for various DNA polymerases, although some may exhibit altered base-pairing properties, occasionally pairing with adenine (B156593) in addition to guanine (B1146940) researchgate.netoup.comvu.ltoup.comnih.gov.

C5-Modification Routes

The C5 position of pyrimidines is a favored site for modification as it generally does not interfere with standard Watson-Crick base pairing and the modification is directed into the major groove of the DNA helix oup.commdpi.com. The synthesis of C5-modified deoxycytidine derivatives, including those with aminoallyl groups, often utilizes palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, starting from halogenated deoxycytidine precursors mdpi.comoup.comnih.govresearchgate.net.

For the synthesis of 5-aminoallyl-2'-deoxyuridine (B14766367) (a precursor to aminoallyl-dUTP, which is structurally similar to this compound in terms of the aminoallyl linker and its common use in labeling), a palladium-catalyzed coupling procedure has been described, starting from 5-iodo-2'-deoxyuridine nih.govresearchgate.net. While the specific details for this compound synthesis via C5 modification were not extensively detailed in the search results, the principles of C5 modification using cross-coupling chemistry are applicable to deoxycytidine as well mdpi.com.

Triphosphate Synthesis and Phosphorylation Chemistry

The conversion of a modified nucleoside (or its monophosphate or diphosphate (B83284) derivative) to the triphosphate is a critical step in the synthesis of this compound. A common method for the chemical triphosphorylation of nucleosides involves the reaction with phosphorus oxychloride (POCl₃) followed by treatment with pyrophosphate researchgate.netfrontiersin.orgacs.orgresearchgate.net. This method typically targets the more reactive 5'-hydroxyl group of the nucleoside acs.org.

A widely used procedure is the Yoshikawa method, which involves the one-pot reaction of an unprotected nucleoside with POCl₃ in a solvent like trimethyl phosphate (B84403), followed by the addition of bis-tributylammonium pyrophosphate mdpi.comfrontiersin.org. This generates a cyclic triphosphate intermediate that is subsequently hydrolyzed to the desired nucleoside triphosphate frontiersin.org. Modifications to this method are often employed to optimize yields and accommodate sensitive functional groups present in modified nucleosides oup.commdpi.comumich.edu. Another approach involves converting nucleoside monophosphates into activated species like phosphorimidazolides, which are then reacted with pyrophosphate mdpi.com.

Chemical triphosphorylation methods offer advantages over enzymatic methods for synthesizing modified nucleotides, as they are not limited by enzyme substrate specificity and can produce a wider range of modified triphosphates nsf.gov.

Advanced Purification and Isolation Techniques

Synthesized modified nucleotides, including this compound, typically require rigorous purification to remove reaction byproducts, unreacted starting materials, and truncated species to achieve the high purity necessary for biological applications. Chromatography is a primary technique for this purpose atdbio.com.

High-performance liquid chromatography (HPLC) is a widely used and effective method for purifying modified nucleotides and oligonucleotides atdbio.comnih.govthermofisher.comsigmaaldrich.comeuropeanpharmaceuticalreview.com. Both reversed-phase HPLC (RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are commonly employed.

RP-HPLC separates compounds based on their hydrophobicity. This is particularly useful for purifying modified nucleotides with hydrophobic functional groups, such as attached dyes or linkers thermofisher.comsigmaaldrich.com. Often, RP-HPLC is performed with a cleavable protecting group (like the DMT group) still attached to the 5' end, increasing the hydrophobicity of the full-length product and allowing for its separation from shorter or unreacted species atdbio.comsigmaaldrich.com.

AEX-HPLC separates compounds based on their charge. This is effective for purifying nucleotides and oligonucleotides, which are negatively charged due to their phosphate groups atdbio.comeuropeanpharmaceuticalreview.com. AEX-HPLC can be particularly useful for separating molecules of similar size but different charge or for purifying oligonucleotides with significant secondary structure, as the separation can be performed at high pH to disrupt hydrogen bonding atdbio.comsigmaaldrich.com.

Gel filtration is another method used for oligonucleotide purification, separating based on size, and can remove smaller impurities and salts atdbio.com. However, it may not be sufficient for separating products of similar size atdbio.com.

The choice of purification method often depends on the specific modification and the required purity level for the intended application atdbio.comthermofisher.com. For research and diagnostic applications, purity levels typically exceeding 85% or even 95% are desired, which are achievable with HPLC methods jenabioscience.comthermofisher.com.

Analytical Characterization for Research Purity and Identity

Confirming the purity and identity of synthesized this compound is essential for ensuring reliable results in downstream applications. A combination of analytical techniques is typically employed.

Spectrophotometry is commonly used to determine the concentration of nucleotide solutions by measuring absorbance at specific wavelengths, such as 290 nm for this compound thermofisher.comvulcanchem.com. The molar extinction coefficient at this wavelength is used for calculation thermofisher.comvulcanchem.com.

HPLC, in addition to its use in purification, is a powerful analytical tool for assessing the purity of the final product thermofisher.comjenabioscience.com. Analytical HPLC runs can determine the percentage of the desired product relative to impurities thermofisher.comsigmaaldrich.com.

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and thus the identity of the modified nucleotide vulcanchem.comresearchgate.net. Techniques like ESI-MS can provide accurate mass measurements of the intact molecule oup.com.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the presence and position of the aminoallyl modification and the integrity of the deoxyribose sugar and triphosphate moiety vulcanchem.comoup.com. Both ¹H NMR and ³¹P NMR are valuable for characterizing modified nucleotides oup.comoup.com.

Additional quality control tests may include evaluation for the absence of contaminating nucleases (endo- and exonucleases) and ribonucleases, which is particularly important for enzymatic applications thermofisher.com. Functional tests, such as successful incorporation into DNA by relevant polymerases, also serve to confirm the suitability of the synthesized this compound for its intended use thermofisher.com.

Here is a table summarizing some analytical characteristics:

CharacteristicTypical MethodNotes
PurityHPLCOften >95% required for research use jenabioscience.com
IdentityMass Spectrometry, NMRConfirms molecular structure and weight
ConcentrationSpectrophotometryBased on absorbance at specific λmax
Absence of NucleasesEnzymatic AssaysEnsures compatibility with polymerases

Enzymatic Recognition, Substrate Incorporation, and Kinetic Analysis of Modified Dctps

DNA Polymerase Substrate Specificity and Catalytic Efficiency

DNA polymerases are central to DNA replication and repair, accurately incorporating dNTPs into a growing DNA strand based on a template. Their ability to recognize and incorporate modified nucleotides like aa-dCTP varies depending on the enzyme family and specific structural features.

Eukaryotic DNA Polymerase Interactions and Incorporation Dynamics

Eukaryotic DNA polymerases are a diverse group with specialized roles in replication (Pol α, δ, ε) and repair (Pol β, λ, η, etc.) researchgate.netnih.gov. Studies with modified nucleotides, including L-stereoisomers of dCTP and other analogs, have provided insights into how eukaryotic polymerases handle non-canonical substrates frontiersin.orgoup.com. For instance, human DNA polymerase λ (Pol λ), an enzyme involved in base excision repair and gap filling, can incorporate L-dCTP analogs, although typically with significantly lower efficiency compared to natural dCTP frontiersin.orgoup.com. The discrimination against L-nucleotides is influenced by factors such as nucleotide binding affinity (Kd) and the rate of incorporation (kpol) oup.com. While specific detailed kinetic data for this compound incorporation by a wide range of eukaryotic replicative polymerases (Pol α, δ, ε) is not extensively documented in the provided sources, it is known that some eukaryotic polymerases, such as Klenow fragment (exo-), can enzymatically incorporate aminoallyl-dCTP into DNA trilinkbiotech.com. Human DNA polymerase η (Pol η), a Y-family polymerase involved in translesion synthesis, has been shown to efficiently incorporate natural dCTP opposite certain DNA lesions nih.gov. The ability of eukaryotic polymerases to accommodate modifications often depends on the size and position of the modification and the flexibility of the enzyme's active site frontiersin.org.

Bacterial and Archaeal DNA Polymerase Utilization Profiles

Bacterial and archaeal DNA polymerases also exhibit varying degrees of tolerance for modified nucleotides. Bacterial replicative polymerases, such as E. coli Pol III (Family C) and Pol I (Family A), are generally known for high fidelity molecularcloning.comresearchgate.net. Archaeal polymerases, particularly those from hyperthermophiles (often Family B and D), are widely used in biotechnology due to their thermostability and, in some cases, high fidelity researchgate.netnih.govthermofisher.comosti.gov.

Specific studies on aminoallyl-dCTP with bacterial polymerases have yielded mixed results. One study using Taq DNA polymerase, a widely used bacterial Family A polymerase, indicated that aminoallyl-dCTP incorporation was consistently negative, suggesting that the nucleotide inhibited the PCR reaction rather than being efficiently incorporated nih.gov. This inhibition was hypothesized to be due to the location of the aminoallyl modification on the cytosine base, potentially interfering with proper Watson-Crick base pairing or interactions within the active site nih.gov.

Impact of Chemical Modification Site and Steric Hindrance on Polymerase Activity

The site and nature of a chemical modification on a nucleotide triphosphate significantly impact its recognition and incorporation by DNA polymerases. Modifications at the base can interfere with base pairing or stacking interactions within the active site. The aminoallyl group in this compound is attached to the C5 position of the cytosine base wikipedia.orgnsf.gov. This position is typically solvent-exposed in the DNA double helix, and modifications here are often better tolerated by polymerases compared to modifications at positions involved in Watson-Crick base pairing (like N3 or N4 of cytosine) or the sugar-phosphate backbone nsf.gov. However, the size and flexibility of the aminoallyl linker and any attached label can still introduce steric hindrance, affecting the binding affinity (Kd) and catalytic rate (kpol) frontiersin.org. The negative result with Taq polymerase suggests that even a modification at the C5 position can impede incorporation by certain enzymes, possibly due to specific interactions within the active site or effects on the enzyme's conformational changes required for catalysis nih.govthermofisher.com. The efficiency of incorporation of modified nucleotides is an interdependent relationship between the type of DNA polymerase and the location of the modification nih.gov.

Analysis of Misincorporation Frequencies and Fidelity Implications

The fidelity of DNA polymerases refers to their ability to accurately replicate a template strand, avoiding the incorporation of incorrect nucleotides or the misincorporation of modified nucleotides opposite the wrong template base. Fidelity is determined by a combination of factors, including the enzyme's ability to discriminate against incorrect incoming nucleotides at the binding step and during the chemical incorporation step, as well as the presence of proofreading exonuclease activity trilinkbiotech.comnih.govapexbt.com.

The incorporation of modified nucleotides like this compound can potentially affect the fidelity of DNA synthesis. While this compound is designed to pair with guanine (B1146940), misincorporation opposite other bases could occur, especially with less stringent or error-prone polymerases. The presence of the aminoallyl modification might alter the stability of the nascent base pair or influence the enzyme's conformational checkpoints that ensure correct nucleotide incorporation thermofisher.com. Although specific data on the misincorporation frequencies of this compound for different polymerases is limited in the provided sources, studies with other modified nucleotides indicate that modifications can lead to altered fidelity trilinkbiotech.comnih.gov. For example, some DNA polymerases show altered misincorporation patterns when challenged with nucleotide analogs nih.govapexbt.com. The efficiency of misincorporation is quantified by comparing the catalytic efficiency (kpol/Kd) for incorrect vs. correct nucleotide incorporation trilinkbiotech.com.

Reverse Transcriptase Processing of Modified dCTP Analogs

Reverse transcriptases (RTs) are RNA-dependent DNA polymerases that synthesize DNA from an RNA template nih.govthermofisher.com. They are widely used in cDNA synthesis and RT-PCR. RTs can incorporate modified nucleotides, and aminoallyl-modified nucleotides, including aminoallyl-dUTP, are commonly used for indirect labeling of cDNA thermofisher.comapexbt.comjenabioscience.comnsf.govbiotium.comjenabioscience.comnih.gov.

Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase is known to incorporate aminoallyl-dUTP trilinkbiotech.comjenabioscience.comnih.govapexbt.com. While direct detailed kinetic studies focusing specifically on this compound incorporation by various RTs are not extensively detailed in the provided abstracts, the successful use of aminoallyl-modified nucleotides in cDNA synthesis protocols suggests that many RTs can accommodate the aminoallyl modification, at least at the C5 position of pyrimidines thermofisher.comapexbt.comjenabioscience.comnsf.govbiotium.comjenabioscience.comnih.gov. The efficiency of incorporation can be influenced by factors such as the concentration of the modified nucleotide and the specific RT enzyme used researchgate.net. Some RTs may exhibit preferences for certain modified nucleotides or be more tolerant of modifications than others nih.govresearchgate.net.

Terminal Deoxynucleotidyl Transferase (TdT) Substrate Recognition and Primer Elongation

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of single- or double-stranded DNA molecularcloning.comresearchgate.netnih.govnih.govjenabioscience.com. TdT has a broad substrate specificity and can incorporate a wide variety of modified nucleotides, making it useful for 3'-end labeling of DNA oup.commolecularcloning.comresearchgate.netnih.govthermofisher.combiotium.comjenabioscience.com.

TdT is known to incorporate biotinylated dCTP derivatives oup.com. The efficiency of incorporation by TdT can be influenced by the concentration of both the enzyme and the modified nucleotide oup.com. TdT's ability to add multiple nucleotides in a homopolymeric tailing reaction allows for the incorporation of several modified residues at the 3' end oup.commolecularcloning.com. Aminoallyl-modified nucleotides, including aminoallyl-dUTP, have been used as substrates for TdT-mediated 3'-end labeling jenabioscience.comnih.govapexbt.com. TdT's relatively relaxed substrate specificity compared to template-dependent polymerases makes it a suitable enzyme for incorporating nucleotides with modifications that might be poorly accepted by replicative polymerases researchgate.netnih.govthermofisher.comjenabioscience.com. TdT preferentially adds dGTP and dCTP under certain conditions, which can lead to a GC-rich tail. Studies have explored the incorporation of various C5-modified dCTP analogs by TdT researchgate.net.

Influence of Divalent Metal Ions on Enzymatic Incorporation Kinetics

Divalent metal ions play a critical role as cofactors in the mechanism of nucleotide incorporation by DNA polymerases. The widely accepted two-metal-ion mechanism posits that two divalent metal ions, typically Mg2+ in vivo, are essential for catalyzing the nucleotidyl transfer reaction nsf.govresearchgate.net. One metal ion (metal A) is thought to activate the 3'-OH of the primer strand for nucleophilic attack on the α-phosphate of the incoming nucleotide, while the second metal ion (metal B) stabilizes the negative charge of the transition state and facilitates the release of the pyrophosphate leaving group nsf.govresearchgate.net.

While Mg2+ is the primary physiological cofactor, other divalent metal ions such as Mn2+ and Co2+ can also support polymerase activity and, in some cases, alter the enzyme's kinetic behavior and fidelity nih.govnih.govresearchgate.netrcsb.orgmdpi.com. Studies have shown that the nature of the divalent metal ion can significantly impact the efficiency of nucleotide incorporation, including that of dCTP and its analogs.

For instance, research on human PrimPol demonstrated that this enzyme shows significantly improved primase and polymerase activities when binding Mn2+ rather than Mg2+ nih.gov. Pre-steady-state kinetic analysis revealed that PrimPol incorporates correct dNTPs with approximately 100-fold higher efficiency with Mn2+ than with Mg2+ nih.gov. Similarly, studies on human terminal deoxynucleotidyltransferase (TdT) indicated that Mn2+ ions can increase the observed catalytic rate constant of dNTP attachment by approximately 10-fold compared to Mg2+, regardless of the base nih.govmdpi.com. Co2+ has also been observed to influence incorporation efficiency, sometimes yielding the highest efficiency among tested cations for certain polymerases and substrates researchgate.net.

The effect of different metal ions can vary depending on the specific polymerase and the incoming nucleotide (correct or incorrect). For example, Mn2+ and Ca2+ have been shown to provide tighter ground-state binding of incorrect dNTP substrates compared to Mg2+ for some polymerases, which can impact fidelity researchgate.net. The altered coordination state of active-site metal ions has also been implicated in hampering the incorporation of incorrect nucleotides acs.org.

Comparative Enzyme Kinetics of Modified dCTP Incorporation

Comparative enzyme kinetics is a fundamental approach used to understand how enzymes recognize and incorporate modified nucleotides, such as this compound, relative to their natural substrates like dCTP. This involves determining key kinetic parameters, primarily Km (Michaelis constant, reflecting apparent substrate affinity) and kcat (turnover number, reflecting the maximum catalytic rate), and subsequently calculating the catalytic efficiency (kcat/Km) sigmaaldrich.comkhanacademy.orgmhmedical.com. By comparing the kinetic parameters for the modified nucleotide to those of the natural nucleotide under identical conditions and with the same enzyme, researchers can assess the enzyme's preference and efficiency for the modified substrate.

Studies comparing the incorporation of dCTP analogs with dCTP by various DNA polymerases illustrate this approach. For instance, investigations with human PrimPol compared the kinetic parameters for the incorporation of dCTP, AraCTP, and GemCTP nih.gov. In the presence of Mn2+, AraCTP showed a similar Kd to dCTP but a significantly slower incorporation rate (kp), resulting in a lower discrimination value (calculated as [(kp/Kd)dCTP/(kp/Kd)analog]) nih.gov. GemCTP, on the other hand, was incorporated with similar kp and Kd values as dCTP, leading to a lower discrimination value compared to AraCTP nih.gov. These results highlight how modifications to the dCTP structure can differentially impact binding and catalytic steps, leading to varying incorporation efficiencies by a given enzyme.

Another example involves the comparison of D-dCTP and L-dCTP incorporation by human DNA Polymerase λ (Polλ) pnas.org. Kinetic analysis showed that Polλ preferentially incorporated D-dCTP over L-dCTP, with a significant difference in D-stereoselectivity ((kp/Kd)D-dCTP/(kp/Kd)L-nucleotide) pnas.org. This demonstrates how even subtle changes in stereochemistry can profoundly affect enzymatic recognition and incorporation efficiency.

While the specific comparative kinetic data for this compound relative to dCTP with various enzymes were not found in the provided search results, the principles of comparative enzyme kinetics would be applied to characterize its behavior. Researchers would measure parameters like Km, kcat, and kcat/Km for both this compound and dCTP using the enzyme of interest (e.g., a specific DNA polymerase) under defined conditions, including a specific divalent metal ion cofactor. The comparison of these parameters would reveal how efficiently the enzyme recognizes and incorporates this compound compared to its natural counterpart, providing insights into the potential utility or impact of this compound in biological or biotechnological contexts.

An illustrative example of how comparative kinetic data are typically presented is shown in the table below, using hypothetical values to demonstrate the concept.

NucleotideEnzymeMetal IonKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
dCTPPol XMg2+X.XY.YZ.Z
This compoundPol XMg2+A.AB.BC.C
dCTPPol XMn2+D.DE.EF.F
This compoundPol XMn2+G.GH.HI.I

The analysis of such comparative kinetic data, potentially across different enzymes and metal ion conditions, would be essential for understanding the enzymatic handling of this compound.

Molecular Mechanisms and Biochemical Pathways Involving Modified Deoxycytidine Triphosphates

Competitive Interactions with Endogenous Deoxynucleoside Triphosphate Pools

Roles in Modulating DNA Replication and DNA Repair Processes

Modified dCTPs can influence DNA replication and repair by serving as alternative substrates for DNA polymerases. The incorporation of a modified nucleotide like aa-dCTP into a growing DNA strand can affect the fidelity and efficiency of DNA synthesis. DNA polymerases have varying degrees of tolerance for incorporating modified nucleotides, often depending on the nature and position of the modification. For instance, DNA polymerases such as Vent(exo⁻), Klenow fragment, and Taq polymerase have shown efficiency in incorporating aminoallyl-dCTP. Reverse transcriptases like M-MLV RT also incorporate this compound at rates comparable to native dCTP.

Once incorporated, the modified nucleotide can potentially alter the structural properties of the DNA helix, affecting the recruitment and activity of DNA repair enzymes. Some modified nucleotides can act as chain terminators or cause stalling of replication forks, triggering DNA damage response pathways. Other modifications might be recognized as lesions, leading to their removal by repair mechanisms like base excision repair or nucleotide excision repair.

While this compound is primarily used for labeling and its impact on the intricate details of DNA repair pathways has not been specifically detailed in the search results, the incorporation of any non-canonical nucleotide has the potential to influence these processes. The aminoallyl group provides a handle for further chemical modification, which could introduce bulkier adducts that might interfere with polymerase movement or be recognized by repair proteins.

Regulation of Deoxynucleotide Pool Homeostasis

Maintaining appropriate levels and balance of dNTPs is critical for genome stability. This homeostasis is achieved through a complex interplay of de novo synthesis, salvage pathways, and nucleotide catabolism. Modified dCTPs can interact with the enzymes involved in these pathways, potentially perturbing the delicate balance.

Interplay with Other Nucleotide Metabolizing Enzymes

The regulation of nucleotide pools involves a network of enzymes, including kinases, deaminases, and other hydrolases. Modified dCTPs can potentially interact with these enzymes. For example, deoxycytidine kinase (dCK) phosphorylates deoxycytidine, an initial step in the salvage pathway. While dCK primarily acts on nucleosides, the presence of modified dCTPs could indirectly influence the pool by affecting feedback inhibition or other regulatory mechanisms.

Enzymes like dCTP deaminase convert dCTP to dUTP, a crucial step in pyrimidine (B1678525) metabolism. It is possible that modified dCTPs could be substrates or inhibitors of such enzymes, further impacting the balance of the nucleotide pool. However, specific interactions of this compound with a wide range of nucleotide metabolizing enzymes beyond polymerases are not detailed in the provided search results.

Mechanisms of Oxidative Deoxycytidine Triphosphate Damage and DNA Lesion Formation

Deoxyribonucleotides, including dCTP, are susceptible to oxidative damage, leading to the formation of modified nucleotides that can be mutagenic if incorporated into DNA. Reactive oxygen species (ROS) can directly oxidize the base or sugar moieties of nucleotides. For dCTP, oxidative damage can lead to products such as 5-hydroxy-2'-deoxycytidine (B120496) 5'-triphosphate (5-OH-dCTP).

If oxidatively damaged dCTP analogs are incorporated into DNA during replication, they can lead to mispairing and mutations. For example, 5-OH-dCTP has been shown to induce various types of mutations in Escherichia coli.

While 5-aminoallyl-dCTP itself is a modified nucleotide, its susceptibility to oxidative damage and the potential formation of further modified products have not been specifically addressed in the provided search results. However, the presence of the aminoallyl group could potentially influence its reactivity towards ROS compared to canonical dCTP. The incorporation of oxidatively damaged modified nucleotides into DNA represents a significant threat to genomic integrity.

Structural Biology of Enzyme Modified Dctp Interactions

High-Resolution Structural Analysis of DNA Polymerase-Modified dCTP-DNA Complexes

High-resolution structural studies, primarily through X-ray crystallography, provide atomic-level insights into the precise mechanism of nucleotide incorporation by DNA polymerases. While a crystal structure of a DNA polymerase in a ternary complex specifically with aa-dCTP has not been extensively reported, a wealth of information from structures with natural dCTP and other modified nucleotides allows for a detailed and accurate model of its binding and incorporation.

DNA polymerases from different families share a conserved architecture often likened to a right hand, with palm, fingers, and thumb subdomains that coordinate to bind the DNA substrate and the incoming dNTP. mdpi.com The catalytic reaction occurs in the palm domain, which contains highly conserved acidic residues responsible for coordinating two divalent metal ions, crucial for catalysis. nih.gov Upon binding of the correct dNTP, the fingers subdomain undergoes a large conformational change, rotating to close over the active site. nih.gov This "closed" conformation positions the dNTP for nucleophilic attack by the 3'-hydroxyl group of the primer strand. frontiersin.org

Crystal structures of polymerases like Bacillus DNA polymerase I and human DNA polymerase α with natural dCTP reveal key interactions. ebi.ac.ukeurekaselect.com The incoming dCTP forms Watson-Crick hydrogen bonds with the templating guanine (B1146940) residue. The deoxyribose sugar is positioned in a pocket where specific amino acid residues, often called the "steric gate," discriminate against ribonucleotides. The triphosphate moiety interacts with the metal ions and basic residues in the active site. mdpi.com

In the case of this compound, the modification is typically at the C5 position of the cytosine base (5-aminoallyl-dCTP). This position projects into the major groove of the DNA double helix upon incorporation. Crucially, this modification does not interfere with the Watson-Crick hydrogen bonding face of the base or the sugar-phosphate backbone. Therefore, the polymerase can accommodate this compound in its active site in a manner very similar to natural dCTP. The flexible aminoallyl group is expected to extend away from the core catalytic site, minimizing perturbation of the critical interactions required for the polymerization step.

Table 1: Key Features of DNA Polymerase Ternary Complexes from Crystallographic Data

FeatureObservation in Ternary Complexes (e.g., with dCTP)Implication for this compound
Overall Conformation Fingers subdomain is in a "closed" state, enclosing the active site. frontiersin.orgThe polymerase is expected to adopt a similar closed conformation upon binding this compound.
Base Pairing Canonical Watson-Crick hydrogen bonds between incoming dCTP and template G. ebi.ac.ukThe aminoallyl group at C5 does not affect the hydrogen bonding edges, allowing for correct base pairing.
Active Site Geometry Two catalytic metal ions (usually Mg²⁺) coordinate the triphosphate and acidic residues. nih.govThe triphosphate moiety of this compound is identical to the natural substrate, preserving metal ion coordination.
Position of Modification The C5 position of pyrimidines is oriented towards the major groove of the DNA duplex. The aminoallyl group is positioned in the major groove, minimizing steric clash within the active site.

This table summarizes structural features observed in high-resolution crystal structures of DNA polymerase-DNA-dNTP ternary complexes and extrapolates the expected behavior for this compound.

Conformational Changes and Adaptations Induced by Modified dCTP Incorporation in Nucleic Acids

The incorporation of a modified nucleotide like this compound into a DNA strand can potentially alter the local or global structure of the nucleic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful tools for investigating these conformational changes in solution. mdpi.comnih.gov

However, localized changes can occur. The presence of the aminoallyl group can influence:

Helical Parameters: Minor variations in parameters such as roll, slide, and twist may be observed at and adjacent to the site of incorporation.

Groove Dimensions: The major groove width may be locally altered to accommodate the additional chemical group.

Flexibility: The aminoallyl linker is flexible and can adopt multiple conformations within the major groove, potentially influencing the local dynamics of the DNA helix.

NMR studies on DNA duplexes containing other C5-modified pyrimidines have shown that while the global B-form is maintained, specific Nuclear Overhauser Effects (NOEs) can indicate the precise orientation of the modification within the major groove. nih.gov These studies confirm that the structural integrity essential for recognition by other enzymes (e.g., restriction enzymes, transcription factors) is often preserved, which is a key advantage of this type of modification.

Table 2: Comparison of DNA Helical Parameters

ParameterStandard B-DNAExpected Change with Incorporated this compound
Helical Form B-formMaintained as B-form
Base Pairs per Turn ~10.5Minimal to no change
Major Groove Width WidePotential for localized minor adjustments
Minor Groove Width NarrowMinimal to no change
Base Pair Stacking MaintainedLocal stacking interactions may be slightly altered

This table compares the general structural parameters of standard B-form DNA with the anticipated conformational state of DNA containing incorporated this compound, based on studies of similar modified nucleotides.

Molecular Dynamics Simulations Elucidating Enzyme-Substrate Binding Mechanisms

Molecular dynamics (MD) simulations provide a computational lens to visualize the dynamic events of a polymerase binding its substrates, which are often too transient to be captured by static crystallographic methods. nih.gov These simulations can model the entire process, from the initial binding of the dNTP to the binary enzyme-DNA complex to the large-scale conformational change of the fingers domain closing.

For a modified substrate like this compound, MD simulations can elucidate several key aspects:

Binding Pathway and Energetics: Simulations can map the free energy landscape of this compound binding, identifying stable intermediate states and the energy barriers between them. This helps explain the kinetics of binding.

Role of the Aminoallyl Group: MD can track the conformational freedom of the flexible aminoallyl linker within the active site before catalysis. It can reveal whether the linker forms transient interactions with nearby amino acid residues and how it is accommodated during the transition to the closed state.

Water Molecule Dynamics: The role of ordered water molecules in mediating interactions between the polymerase, DNA, and the incoming nucleotide is critical. Simulations can reveal how the aminoallyl group displaces or reorganizes these water molecules, which can impact binding affinity. nih.gov

Studies using MD have shown that the transition from the "open" to the "closed" state is a crucial checkpoint for ensuring nucleotide selectivity. nih.gov An incorrect or bulky nucleotide can destabilize the closed state, favoring dissociation over catalysis. MD simulations of an this compound complex would likely show that the modification, being positioned away from the key recognition and catalytic residues, does not significantly impede this conformational transition, consistent with its efficient incorporation by many polymerases.

Table 3: Parameters Derived from Molecular Dynamics Simulations of dNTP Binding

ParameterDescriptionRelevance to this compound Binding
Binding Free Energy (ΔG) The overall energy change upon binding of the nucleotide to the polymerase-DNA complex.Can be calculated to compare the binding affinity of this compound relative to natural dCTP.
Root Mean Square Deviation (RMSD) A measure of the average deviation of protein or DNA atoms from a reference structure over time.Used to assess the stability of the ternary complex and the extent of conformational changes.
Interaction Energy The energy of non-covalent interactions (e.g., electrostatic, van der Waals) between the nucleotide and specific active site residues.Can identify key residues that interact with the cytosine base, sugar, and phosphate (B84403), and how the aminoallyl group influences these interactions.
Conformational Sampling The range of conformations adopted by the flexible aminoallyl linker during the simulation.Reveals the preferred orientation of the modification within the active site.

This table outlines key computational parameters and their utility in understanding the binding mechanism of this compound through molecular dynamics simulations.

Structural Basis of Substrate Selectivity and Inhibition Mechanisms

The ability of a DNA polymerase to incorporate a modified nucleotide is determined by the steric and electrostatic compatibility between the analog and the enzyme's active site. thermofisher.com High-fidelity polymerases possess tightly constrained active sites that are highly selective for natural dNTPs, whereas lower-fidelity or specially engineered polymerases have more accommodating active sites. patsnap.com

Substrate Selectivity: The selection of this compound as a substrate by many common polymerases (e.g., Taq polymerase, Klenow Fragment) is largely due to the placement of the aminoallyl group at the C5 position. The active sites of these enzymes are relatively unconstrained around this position as it projects into the major groove. The enzyme primarily recognizes the Watson-Crick pairing face, the sugar moiety, and the triphosphate group, all of which are unchanged in this compound.

In contrast, modifications at other positions, such as the C2 or N3 of cytosine, would likely clash with the polymerase or the template base, preventing efficient incorporation. Similarly, very large or bulky groups attached to the C5 position can also reduce the efficiency of incorporation, as they may sterically hinder the closing of the fingers subdomain.

Inhibition Mechanisms: While this compound is generally a good substrate, some modified nucleotides can act as inhibitors of DNA polymerases. nih.gov Inhibition can occur through several mechanisms:

Competitive Inhibition: The analog binds to the active site but cannot be incorporated, preventing the binding of the natural substrate. nih.gov This can happen if the modification prevents the proper alignment required for catalysis.

Chain Termination: The analog is incorporated into the growing DNA strand but lacks a 3'-hydroxyl group (like dideoxynucleotides), preventing further extension. This is not the case for this compound.

Formation of a Non-Productive Complex: The inhibitor binds in a way that traps the polymerase in an inactive conformation. Some inhibitors work by forming a stable, non-covalent complex between the enzyme, the DNA, and the inhibitor molecule, stalling replication.

Aminoallyl-dCTP does not typically act as an inhibitor. Its structure is sufficiently similar to dCTP to be recognized and incorporated. The primary determinant of its efficiency as a substrate is the specific polymerase used, with processivity and incorporation rate varying between different enzyme families and mutants.

Table 4: Enzymatic Incorporation of Modified Nucleotides by Different DNA Polymerases

DNA PolymeraseFamilySelectivity for C5-Modified dCTPGeneral Observations
Taq Polymerase AHigh acceptanceRoutinely used for PCR-based incorporation of this compound and other modified nucleotides.
Klenow Fragment (exo-) AHigh acceptanceEfficiently incorporates various modified nucleotides in primer extension reactions.
T4 DNA Polymerase BModerate to High acceptanceGenerally accepts modified nucleotides but can be more sensitive to the size of the modification.
Pfu/Vent Polymerase BModerate acceptanceProofreading (3'-5' exonuclease) activity may excise some modified nucleotides, often requiring exo- mutants for efficient labeling.
Human Polymerase α BModerate to High acceptanceAs a replicative polymerase, it shows some tolerance for base modifications.

This table provides a general overview of the substrate selectivity of common DNA polymerases for C5-modified pyrimidines like this compound.

Advanced Research Applications of Aminoallyl Dctp and Other Modified Dctp Analogs

Nucleic Acid Labeling and Functionalization Technologies

The ability to site-specifically incorporate modified nucleotides like aa-dCTP allows for the creation of labeled or functionalized DNA, crucial for various downstream applications.

Generation of Labeled DNA Probes for Hybridization Applications (e.g., In Situ Hybridization, Microarray)

Aminoallyl-dCTP is extensively used for generating labeled DNA probes for hybridization techniques such as in situ hybridization (ISH) and microarrays wikipedia.orgbiotium.com. In this approach, this compound is enzymatically incorporated into DNA during probe synthesis, for example, via nick translation, random priming, or PCR revvity.comtakarabio.combiotium.com. The incorporated aminoallyl groups then serve as attachment points for fluorescent dyes, biotin (B1667282), or digoxigenin (B1670575) through a chemical coupling reaction, typically with NHS-activated labels wikipedia.orgbiotium.comseracare.comacademicjournals.org. This indirect labeling method often yields higher labeling efficiency and more consistent results compared to directly incorporating nucleotides pre-conjugated to bulky labels nih.govtandfonline.com.

For microarray applications, aminoallyl-dUTP (aa-dUTP), a related analog, has been shown to result in higher labeling efficiency and consistency compared to direct incorporation of Cy3- or Cy5-modified nucleotides nih.govacademicjournals.org. Studies have optimized the ratio of aminoallyl-dUTP to dTTP during enzymatic reactions to achieve optimal labeling density for maximal hybridization signal brightness tandfonline.com. An optimal labeling density of approximately eight dyes per 100 bases has been observed for maximal signal intensity in hybridization assays, achieved with specific aa-dUTP:dTTP ratios during probe synthesis tandfonline.com.

Orthogonal Click Chemistry for Advanced DNA Conjugation and Bio-functionalization

Beyond the standard amine-reactive chemistry, modified dCTP analogs can incorporate functional groups enabling orthogonal click chemistry reactions for advanced DNA conjugation and bio-functionalization. Click chemistry, particularly the azide-alkyne cycloaddition, is a powerful technique for efficient and specific covalent conjugation acs.orgsoton.ac.uk.

Analogs like C8-alkyne-dCTP feature an alkyne group that can be incorporated into DNA by polymerases, allowing subsequent conjugation with azide-functionalized molecules via copper(I)-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC) or copper-free strain-promoted alkyne-azide click chemistry (SPAAC) baseclick.eubiolog.dejenabioscience.com. Similarly, modified nucleotides containing azide (B81097) groups, such as 5-N3Ac-AA-dCTP, can be incorporated and subsequently reacted with alkyne-tagged molecules using click chemistry biolog.de. This allows for the introduction of various chemical groups, including fluorescent dyes, biotin, or proteins, enabling advanced labeling, immobilization, or conjugation reactions baseclick.eujenabioscience.com. Click chemistry offers advantages such as high reaction efficiency, specificity, and the ability to perform reactions under mild conditions, which are compatible with biomolecules acs.orgacs.org.

Photoaffinity Labeling and Crosslinking for DNA-Binding Protein Characterization

Modified dCTP analogs can also be designed for photoaffinity labeling and crosslinking studies to characterize DNA-binding proteins. These analogs contain photoreactive groups that, upon UV irradiation, can form covalent crosslinks with interacting proteins.

An example is exo-N-{2-[N-(4-azido-2,5-difluoro-3-chloropyridine-6-yl)-3-aminopropionyl]aminoethyl}-2'-deoxycytidine-5'-triphosphate (FAP-dCTP), a photoreactive dCTP analog nih.govacs.org. FAP-dCTP can be incorporated into DNA by DNA polymerases and then used to photoaffinity label DNA-binding proteins upon UV exposure nih.govacs.org. This technique allows for the identification of proteins that interact with specific DNA sequences or structures by covalently tagging them when they are in close proximity nih.govacs.orgpnas.org. Studies using FAP-dCTP have demonstrated its utility in labeling DNA polymerase beta and other DNA-binding proteins in cell extracts nih.govacs.org. The efficiency of photoaffinity labeling is dependent on the efficient synthesis of photoreactive DNA containing the modified nucleotide nih.gov.

Methodologies for Investigating Genetic Mechanisms

Modified dCTP analogs are valuable tools for studying fundamental genetic processes, including DNA-protein interactions, replication, and repair.

Studies on DNA-Protein Interaction Dynamics and Specificity

The ability to incorporate modified nucleotides into DNA provides a means to study the dynamics and specificity of DNA-protein interactions. By introducing labels or crosslinking agents at specific positions within a DNA sequence, researchers can probe how proteins bind to and interact with DNA.

Aminoallyl-dCTP and other modified dCTP analogs can be used to create DNA substrates for in vitro binding assays, electrophoretic mobility shift assays (EMSA), and other techniques used to study protein-DNA interactions baseclick.eu. Photoaffinity labeling with analogs like FAP-dCTP allows for the identification of direct protein-DNA contacts nih.govacs.org. Furthermore, incorporating modified nucleotides can sometimes influence protein binding or enzymatic activity, providing insights into the recognition mechanisms acs.orgnih.gov. For instance, studies on DNA polymerases have shown how the enzyme's structure accommodates modified nucleotides and how these modifications can affect incorporation efficiency acs.org.

Characterization of DNA Replication and Repair Intermediates

Modified dCTP analogs are employed to characterize intermediates and mechanisms involved in DNA replication and repair pathways. By using modified nucleotides as substrates or probes, researchers can track DNA synthesis, identify repair patches, and study the fidelity and processivity of DNA polymerases and other repair enzymes baseclick.eumdpi.com.

For example, pulse-labeling studies using radioactive dCTP ([³²P]-dCTP) have been used to demonstrate DNA synthesis in cell-free extracts, allowing for the characterization of replication bursts nih.gov. While not specifically focused on this compound, this illustrates the principle of using labeled dCTP analogs to monitor DNA synthesis. Modified dCTP analogs can be incorporated into DNA during in vitro replication or repair reactions, and the resulting modified DNA can be analyzed to understand the enzymatic processes mdpi.commdpi.com. Analogs that mimic damaged nucleotides or introduce specific chemical handles can be used to study how polymerases handle lesions or how repair pathways process modified DNA researchgate.netembopress.org. The incorporation efficiency of modified nucleotides by different polymerases can provide insights into enzyme specificity and tolerance for DNA damage or modifications acs.orgnih.govnih.gov.

Quantitative Analysis of Nucleotide Pools, including Non-Canonical Forms

Quantitative analysis of intracellular nucleotide pools is crucial for understanding cellular metabolism, DNA replication and repair, and the mechanisms of action of nucleotide-targeting drugs. Traditional methods for analyzing nucleotide pools, such as two-dimensional thin-layer chromatography (2D-TLC), have limitations in terms of quantitative accuracy and the separation of deoxyribose from ribose nucleotides. asm.org High-pressure liquid chromatography (HPLC) and, more recently, liquid chromatography coupled with mass spectrometry (LC-MS/MS), offer improved sensitivity and selectivity for nucleotide quantification. asm.orgthermoscientific.comresearchgate.net

Modified nucleotides, while not typically the direct analytes in standard nucleotide pool analysis, play a role in related research. For instance, studies investigating the metabolism and incorporation of non-canonical nucleotides, which can include modified forms generated metabolically or introduced exogenously, rely on quantitative methods to determine their cellular concentrations and their impact on canonical nucleotide pools. mdpi.com For example, protocols using high-throughput fluorescence-based quantification have been developed to measure non-canonical dNTPs like dUTP, 5-methyl-dCTP, and 5-hydroxymethyl-dCTP. mdpi.com These methods often employ enzymes that selectively hydrolyze specific nucleotide analogs, allowing for their differentiation and quantification. mdpi.com While this compound itself might not be a naturally occurring non-canonical nucleotide, the techniques developed for quantifying modified and non-canonical nucleotides are relevant to understanding the broader context of nucleotide pool homeostasis and the impact of altered nucleotide metabolism.

The analysis of non-canonical base pairs and structures within nucleic acids also falls under this umbrella, though it focuses on the structure of the nucleic acid polymer rather than the free nucleotide pool. researchgate.netbiorxiv.orgnih.govmdpi.com Techniques like chemical mapping and structural analysis of crystal structures are employed to identify and quantify these non-canonical interactions. researchgate.netbiorxiv.orgnih.gov

Development of Modified Nucleic Acid Constructs and Scaffolds for Research

Aminoallyl-dCTP and other modified dCTP analogs are widely used for the enzymatic synthesis of modified DNA and RNA constructs. The aminoallyl group in this compound provides a handle for post-synthetic labeling, allowing the incorporation of various functional molecules onto the nucleic acid. wikipedia.orgbiotium.com This two-step labeling approach (incorporation of the modified nucleotide followed by conjugation) can be more economical than using pre-labeled nucleotides. biotium.com

Modified nucleotides can be incorporated into DNA during enzymatic processes like PCR, nick translation, primer extension, and cDNA synthesis. wikipedia.orgresearchgate.net The efficiency of incorporation can depend on the specific polymerase enzyme used and the nature and position of the modification. osti.govnih.govacs.orgfrontiersin.org For example, studies have shown that certain DNA polymerases can tolerate relatively large modifications on dNTPs. rsc.org

The ability to enzymatically incorporate modified nucleotides enables the creation of functionalized nucleic acid constructs with diverse applications, including:

DNA labeling for hybridization techniques: Modified dCTPs (and dUTPs) labeled with fluorescent dyes or haptens like biotin are used to synthesize labeled DNA probes for applications such as in situ hybridization (FISH), microarrays, and blotting techniques. biotium.comjenabioscience.comjenabioscience.com

Generation of reactive DNA scaffolds: Aminoallyl-dUTP, a related aminoallyl-modified nucleotide, has been noted as potentially useful in the construction of reactive DNA scaffolds. cenmed.com Similarly, modified dCTPs can be used to introduce functional groups into DNA scaffolds for various purposes, including direct assembly of functionalized DNA origami. acs.orgnih.gov Researchers have synthesized scaffolds with different percentages of amino groups by substituting a fraction of dCTP with an amino-dCTP analog in PCR. nih.gov

Development of aptamers and DNAzymes: Modified nucleotides are used in in vitro selection techniques (like SELEX) to generate aptamers and DNAzymes with enhanced properties, such as increased stability, improved binding affinity, and novel catalytic activities. frontiersin.orgnih.govoup.com The incorporation of modified nucleotides expands the chemical diversity of the nucleic acid libraries screened in these selections. frontiersin.orgnih.gov

Table 1 illustrates examples of modified dCTP and related analogs used in the development of modified nucleic acid constructs.

Modified Nucleotide AnalogModification SiteExample Application(s)Relevant Citations
Aminoallyl-dCTP (this compound)C5 of cytosinePost-synthetic labeling of DNA for probes, scaffolds wikipedia.orgbiotium.com
Biotin-dCTPC5 of cytosine (via linker)Labeling DNA for surface immobilization, affinity purification researchgate.netosti.govnih.gov
Thiol-dCTPPhosphate (B84403) backbone or base (various linkages)Creating reactive DNA for conjugation osti.gov
N4-amino-dCTPN4 of cytosineEnzymatic synthesis of modified DNA nih.gov
C8-alkyne-dCTPC8 of cytosine (via linker)Functionalization of DNA via click chemistry baseclick.eu
Fluorescent dCTP analogs (e.g., CF® Dye dCTP)Attached to base (via linker)Direct enzymatic labeling for probes biotium.com

Enzymatic Assay Development for Biochemical Investigations

Modified nucleotides, including dCTP analogs, are valuable tools in the development and execution of enzymatic assays used in biochemical investigations. Their use can enable the monitoring of enzyme activity, the study of enzyme kinetics, and the identification of enzyme inhibitors.

One key application is in assays involving DNA polymerases and other nucleic acid-modifying enzymes. Modified dNTPs can serve as substrates to probe enzyme specificity, fidelity, and catalytic mechanisms. acs.orgrsc.orgacs.org For example, researchers have used fluorescent dCTP analogs to visualize polymerase activity and study enzyme flexibility towards modified substrates. rsc.org Studies have also investigated the kinetic effects of modified dNTP analogs on polymerase activity to gain insight into the transition state of the polymerization reaction. acs.org

Aminoallyl-dUTP, a related analog, has been used in FRET-based assays to measure the activity of reverse transcriptases. caymanchem.com This highlights the utility of aminoallyl modifications in creating substrates for enzyme activity measurements that yield detectable signals.

Furthermore, modified nucleotides can be used to develop assays for enzymes involved in nucleotide metabolism or DNA modification, such as DNA methyltransferases or enzymes that process non-canonical nucleotides. mdpi.comjenabioscience.com For instance, modified dCTP analogs like 5-methyl-dCTP are relevant in studies of DNA methylation and the enzymes that handle these modified bases. mdpi.comjenabioscience.com

The incorporation of modified nucleotides can also facilitate the development of high-throughput screening (HTS) assays for enzyme inhibitors by providing a convenient method for labeling substrates or products. mdpi.com

Emerging Research Frontiers and Unaddressed Questions in Modified Dctp Biology

Discovery of Novel Enzyme Systems Capable of Utilizing or Processing Modified dCTPs

Research into modified deoxynucleoside triphosphates (dNTPs), including aa-dCTP, has revealed that various DNA polymerases and reverse transcriptases can incorporate these analogs into a growing DNA strand. caymanchem.comnih.gov The efficiency of incorporation can vary depending on the specific enzyme and the nature and position of the modification.

Studies have shown that enzymes commonly used in molecular biology, such as Taq DNA polymerase, Klenow fragment (an enzyme derived from E. coli DNA polymerase I), and Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase, are capable of utilizing aminoallyl-dCTP as a substrate. caymanchem.comnih.gov This enzymatic incorporation allows for the synthesis of modified DNA that carries the reactive aminoallyl group. caymanchem.com

Comparative studies have investigated the efficiency of incorporating modified nucleotides. For instance, research has indicated that Taq DNA polymerase incorporates biotin-16-aminoallyl-dCTP with greater efficiency compared to biotin-16-aminoallyl-dUTP. While high levels of substitution with biotin-16-aminoallyl-dUTP could lead to a quick decrease in amplicon yield, biotin-16-aminoallyl-dCTP allowed for a much higher percentage of substitution before a significant yield reduction was observed. Complete substitution with the modified nucleotide can inhibit the reaction.

The ability of polymerases to accept modified nucleotides is influenced by the position of the modification. Modifications at the C5 position of pyrimidines, such as in this compound, are generally well-tolerated by many DNA polymerases as this position is often oriented towards the major groove of DNA and minimally interferes with base pairing and the enzyme's active site interactions. However, the nature and size of the modification can still impact incorporation efficiency.

Further research is ongoing to explore the substrate specificity of a wider range of natural and engineered polymerases for this compound and other modified dCTPs. Understanding how different enzyme systems interact with these modified nucleotides is crucial for optimizing enzymatic labeling protocols and developing new molecular tools.

Elucidation of Previously Unrecognized Biological Roles

As a synthetic compound, this compound does not possess naturally occurring biological roles within living organisms in the same way that canonical nucleotides or naturally modified bases like 5-methylcytosine (B146107) do. Its "biological role" is defined by its utility as a tool in research applications to study biological processes.

The primary application of this compound is in the indirect labeling of nucleic acids for various downstream analyses. ctdbase.orgcaymanchem.comnih.gov By incorporating this compound enzymatically into DNA, researchers introduce amine groups that serve as attachment points for reporter molecules. caymanchem.com This two-step labeling approach offers flexibility in the choice of label and can result in a high degree of labeling. caymanchem.com

Applications where this compound plays a key role include:

Microarray experiments: Generating labeled cDNA or cRNA probes for hybridization to microarrays to study gene expression profiles. ctdbase.org

In situ hybridization (FISH): Creating labeled DNA probes for visualizing specific DNA or RNA sequences within cells or tissues. ctdbase.org

Blotting applications: Producing labeled probes for Southern or Northern blotting. ctdbase.org

PCR and Reverse Transcription: Incorporating labels during amplification or cDNA synthesis for various downstream analyses. caymanchem.comnih.gov

While this compound itself does not have a natural biological function, its use enables the study and elucidation of various biological roles of nucleic acids and associated proteins by facilitating their detection and analysis. The development of methods utilizing modified nucleotides like this compound has significantly advanced techniques in molecular diagnostics, gene expression analysis, and genomic studies.

Rational Design and Synthesis of Next-Generation Modified dCTPs for Specific Research Probes

The rational design and synthesis of modified dCTPs, including this compound and its derivatives, are driven by the need for enhanced tools for molecular biology research. The goal is to create nucleotides that can be efficiently incorporated by enzymes and carry functional groups suitable for specific applications, such as labeling, crosslinking, or mediating specific interactions. sigmaaldrich.com

The synthesis of this compound typically involves the chemical modification of the cytosine base at the C5 position before or during its incorporation into the triphosphate structure. sigmaaldrich.com The aminoallyl group is strategically chosen for its reactivity with amine-reactive dyes and tags, allowing for versatile post-incorporation labeling. sigmaaldrich.comctdbase.orgcaymanchem.com

Rational design principles for creating next-generation modified dCTPs consider:

Position of Modification: The C5 position of cytosine is a favored site for modification due to its minimal interference with enzymatic recognition and base pairing.

Nature of the Linker: The linker connecting the base to the functional group (in this compound, the aminoallyl group serves this role) is designed to be compatible with enzymatic incorporation and subsequent chemical reactions.

Type of Functional Group: The attached group dictates the nucleotide's application, whether it's an amine for labeling, an azide (B81097) or alkyne for click chemistry, or a bulky group for structural studies.

Examples of other rationally designed modified dCTPs include those with azide or alkyne groups for click chemistry, allowing for the conjugation of various molecules to DNA in a highly specific manner. These modifications enable applications such as the introduction of reporter groups or the labeling of dCTP-binding proteins. The design process often involves considering the steric and electronic effects of the modification on polymerase activity and DNA structure.

Future directions in rational design aim to develop modified dCTPs with improved enzymatic incorporation efficiency, enhanced signal properties for detection, or novel functionalities for advanced applications like in vivo labeling or targeted DNA modification.

Application of Advanced Biophysical Techniques for Real-time Interaction Analysis

The study of modified nucleotides, including this compound, and their interactions with enzymes and nucleic acids benefits from advanced biophysical techniques. These techniques provide insights into the kinetics of incorporation, the structural basis of recognition, and the impact of modifications on DNA stability and interactions.

While specific real-time interaction analysis studies focusing solely on this compound using advanced biophysical techniques are not extensively detailed in the provided search results, the broader field of modified nucleotide research employs such methods. Techniques applicable to studying this compound and its interactions include:

Stopped-flow kinetics: Used to measure the rapid kinetics of nucleotide binding and incorporation by DNA polymerases. This can help determine the efficiency and fidelity of this compound incorporation compared to natural dCTP.

Surface Plasmon Resonance (SPR) or Bio-layer Interferometry (BLI): These techniques can be used to study the binding affinity of DNA polymerases or other proteins to DNA containing incorporated this compound. By immobilizing modified DNA or the enzyme, real-time binding events can be monitored.

Fluorescence-based assays: As this compound is often used for subsequent fluorescent labeling, fluorescence spectroscopy and microscopy techniques are crucial for detecting and quantifying labeled DNA. FRET-based assays, for example, have been used with modified dUTP analogs to measure enzyme activity.

X-ray crystallography and Cryo-EM: Structural studies of DNA polymerases in complex with modified nucleotides or DNA containing incorporated modified nucleotides provide high-resolution insights into the molecular basis of recognition and incorporation. Such studies have been performed for polymerases interacting with various modified dNTPs, which can inform the understanding of this compound interactions.

These biophysical approaches, when applied to systems involving this compound, can provide detailed information on enzyme-substrate interactions, the influence of the aminoallyl modification on DNA structure and flexibility, and the behavior of labeled DNA in various biological contexts. Such data are invaluable for optimizing the use of this compound in research applications and for the rational design of future modified nucleotides.

Q & A

Q. What criteria define a high-quality research question for this compound’s role in mitochondrial DNA replication?

  • Methodological Answer : Align with FINER criteria: Feasible (e.g., accessible mtDNA isolation protocols), Novel (e.g., unexplored polymerase γ interactions), Ethical, Relevant (therapeutic implications for mitochondrial diseases). Validate via pilot studies measuring mtDNA copy number after this compound treatment .

Tables for Key Methodological Comparisons

Parameter HPLC Mass Spectrometry Cryo-EM
Resolution ~1%0.1 ppm1.8–3.0 Å
Sample Prep Time 2 hrs4 hrs1 week
Cost per Sample $50$200$1,500
Best Use Case PurityTrace ContaminantsStructural Dynamics
Adapted from methodologies in

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